molecular formula C11H11N3O4S B11100976 (2-{[(5-Methyl-2-furyl)methylene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid

(2-{[(5-Methyl-2-furyl)methylene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid

Cat. No.: B11100976
M. Wt: 281.29 g/mol
InChI Key: XWXKTGKKVUQLTI-XGICHPGQSA-N
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Description

2-(2-{(E)-2-[(Z)-1-(5-METHYL-2-FURYL)METHYLIDENE]HYDRAZONO}-4-OXO-1,3-THIAZOLAN-5-YL)ACETIC ACID is a complex organic compound that features a thiazolone ring, a furan ring, and a hydrazone linkage. Compounds with such structures are often studied for their potential biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{(E)-2-[(Z)-1-(5-METHYL-2-FURYL)METHYLIDENE]HYDRAZONO}-4-OXO-1,3-THIAZOLAN-5-YL)ACETIC ACID typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiazolone ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors.

    Introduction of the hydrazone linkage: This step involves the reaction of the thiazolone intermediate with a hydrazine derivative.

    Attachment of the furan ring: The final step might involve the condensation of the hydrazone intermediate with a furan aldehyde under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the hydrazone linkage.

    Reduction: Reduction reactions might target the hydrazone linkage, converting it to a hydrazine derivative.

    Substitution: Substitution reactions can occur at various positions on the thiazolone or furan rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield a furanone derivative, while reduction could produce a hydrazine-substituted thiazolone.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with similar structures are often investigated for their potential as antimicrobial, antifungal, or anticancer agents.

Medicine

In medicine, such compounds might be explored for their therapeutic potential, particularly in targeting specific enzymes or receptors.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(2-{(E)-2-[(Z)-1-(5-METHYL-2-FURYL)METHYLIDENE]HYDRAZONO}-4-OXO-1,3-THIAZOLAN-5-YL)ACETIC ACID would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or modulating their activity. The hydrazone linkage could play a key role in binding to the active site of an enzyme, while the thiazolone and furan rings might enhance the compound’s stability and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-{(E)-2-[(Z)-1-(5-METHYL-2-FURYL)METHYLIDENE]HYDRAZONO}-4-OXO-1,3-THIAZOLAN-5-YL)ACETIC ACID: This compound is unique due to its specific combination of functional groups and rings.

    Thiazolone derivatives: Compounds with a thiazolone ring are often studied for their biological activities.

    Hydrazone derivatives: Hydrazones are known for their potential as antimicrobial and anticancer agents.

    Furan derivatives: Furan-containing compounds are widely researched for their diverse biological activities.

Uniqueness

The uniqueness of 2-(2-{(E)-2-[(Z)-1-(5-METHYL-2-FURYL)METHYLIDENE]HYDRAZONO}-4-OXO-1,3-THIAZOLAN-5-YL)ACETIC ACID lies in its specific structural features, which might confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C11H11N3O4S

Molecular Weight

281.29 g/mol

IUPAC Name

2-[(2E)-2-[(Z)-(5-methylfuran-2-yl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid

InChI

InChI=1S/C11H11N3O4S/c1-6-2-3-7(18-6)5-12-14-11-13-10(17)8(19-11)4-9(15)16/h2-3,5,8H,4H2,1H3,(H,15,16)(H,13,14,17)/b12-5-

InChI Key

XWXKTGKKVUQLTI-XGICHPGQSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=N\N=C\2/NC(=O)C(S2)CC(=O)O

Canonical SMILES

CC1=CC=C(O1)C=NN=C2NC(=O)C(S2)CC(=O)O

Origin of Product

United States

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